molecular formula C17H12Cl2O2 B2863419 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one CAS No. 726156-98-5

2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one

Cat. No. B2863419
M. Wt: 319.18
InChI Key: RSLKYBMHESSAFB-UHFFFAOYSA-N
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Description

“2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one” is a chemical compound with the CAS Number: 726156-98-5 . It has a molecular weight of 319.19 . The IUPAC name for this compound is 1,1’- (9H-fluorene-3,6-diyl)bis (2-chloroethanone) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H12Cl2O2/c18-8-16 (20)12-3-1-10-5-11-2-4-13 (17 (21)9-19)7-15 (11)14 (10)6-12/h1-4,6-7H,5,8-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a melting point of 200-201 degrees Celsius .

Scientific Research Applications

Synthesis and Polymerization

A study by Nedorezova et al. (2005) explored the synthesis of isomeric compounds related to 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one and their application in the synthesis of polypropylene. This research demonstrated the use of such compounds in creating polypropylene with a wide range of properties, from rigid thermoplastic to amorphous elastomeric materials (Nedorezova et al., 2005).

Development of Fluorescence Probes

Research by Setsukinai et al. (2003) developed novel fluorescence probes that can detect reactive oxygen species. Compounds structurally similar to 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one were used in this context, highlighting their potential in biological and chemical applications, particularly in visualizing reactive oxygen species in living cells (Setsukinai et al., 2003).

Catalysis and Hydrodechlorination

Lambert et al. (2005) investigated the use of catalysts related to 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one for the hydrodechlorination of 1,2-dichloroethane into ethylene. This study is significant for understanding the catalytic properties of these compounds in chemical transformations (Lambert et al., 2005).

Photocatalytic C–H Activation

Yang et al. (2021) conducted a study involving photocatalytic alkane oxidation, which implicates the involvement of chlorine radicals. The study provides insights into the complex role of chlorine radicals in photocatalytic reactions, relevant to compounds like 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one (Yang et al., 2021).

Antibacterial and Antifungal Activity

A study on the synthesis of novel 1H-indole derivatives, which are structurally related to the chemical , showed significant antimicrobial activity. This research highlights the potential application of such compounds in developing new antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).

properties

IUPAC Name

2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O2/c18-8-16(20)12-3-1-10-5-11-2-4-13(17(21)9-19)7-15(11)14(10)6-12/h1-4,6-7H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLKYBMHESSAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)CCl)C3=C1C=CC(=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one

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